3-(difluoromethyl)-2,2-dimethylazetidine
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Overview
Description
3-(Difluoromethyl)-2,2-dimethylazetidine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of azetidine derivatives using difluoromethylating agents such as difluoromethyl sulfonium salts under mild reaction conditions . Another approach involves the use of difluorocarbene precursors, which react with azetidine derivatives to form the desired compound .
Industrial Production Methods
Industrial production of 3-(difluoromethyl)-2,2-dimethylazetidine often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to facilitate the difluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2,2-dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated azetidine oxides under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated azetidine oxides, while reduction can produce methylated azetidine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-2,2-dimethylazetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-2,2-dimethylazetidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity . Additionally, the compound’s unique chemical structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and is used in similar applications.
3-(Difluoromethyl)-pyrrole: Another fluorinated compound with comparable properties and uses.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: A structurally related compound with applications in organic synthesis and pharmaceuticals.
Uniqueness
3-(Difluoromethyl)-2,2-dimethylazetidine is unique due to its azetidine ring structure combined with the difluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
2763759-00-6 |
---|---|
Molecular Formula |
C6H11F2N |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
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